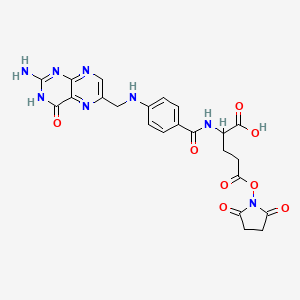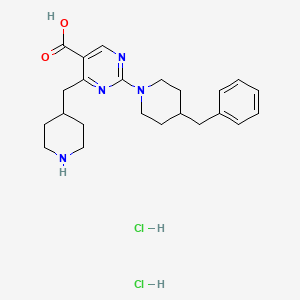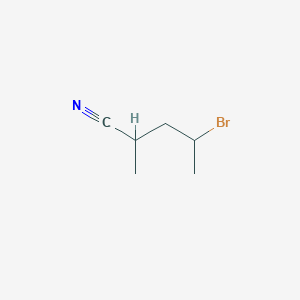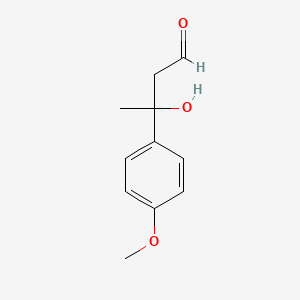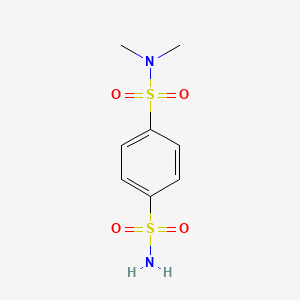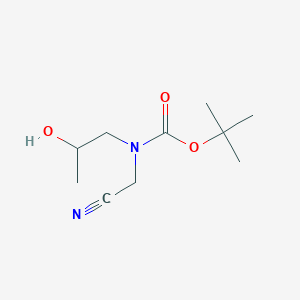
1-(Bromomethyl)-1-ethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(bromométhyl)-1-éthylcyclobutane est un composé organique caractérisé par un cycle cyclobutane substitué par un groupe bromométhyle et un groupe éthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1-(bromométhyl)-1-éthylcyclobutane peut être synthétisé par plusieurs méthodes. Une approche courante implique la bromation du 1-éthylcyclobutane en utilisant du N-bromosuccinimide (NBS) en présence de lumière ou d'un initiateur radicalaire. La réaction se déroule généralement comme suit :
Réactifs : 1-éthylcyclobutane, N-bromosuccinimide (NBS)
Conditions : Lumière ou initiateur radicalaire, solvant (par exemple, tétrachlorure de carbone)
Procédure : Le mélange réactionnel est agité sous les conditions spécifiées jusqu'à ce que le produit désiré soit formé.
Méthodes de production industrielle : La production industrielle de 1-(bromométhyl)-1-éthylcyclobutane peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(bromométhyl)-1-éthylcyclobutane subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe bromométhyle peut être substitué par des nucléophiles tels que des ions hydroxyde, des amines ou des thiols.
Réactions d'élimination : En conditions basiques, le composé peut subir une élimination pour former des alcènes.
Réactions d'oxydation : Le groupe bromométhyle peut être oxydé pour former des alcools ou des acides carboxyliques correspondants.
Réactifs et conditions courantes :
Substitution : Hydroxyde de sodium (NaOH), ammoniac (NH₃), thiols (RSH)
Élimination : tert-butylate de potassium (KOtBu), éthylate de sodium (NaOEt)
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Principaux produits :
Substitution : Alcools, amines ou thiols correspondants
Élimination : Alcènes
Oxydation : Alcools, acides carboxyliques
Applications de la recherche scientifique
Le 1-(bromométhyl)-1-éthylcyclobutane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire en synthèse organique, en particulier dans la formation de molécules plus complexes.
Biologie : Utilisation potentielle dans l'étude des voies biologiques impliquant des composés bromés.
Médecine : Investigé pour son potentiel en tant que précurseur dans la synthèse d'agents pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-(bromométhyl)-1-éthylcyclobutane implique sa réactivité en tant que composé bromé. Le groupe bromométhyle est très réactif et peut participer à diverses réactions chimiques, y compris la substitution nucléophile et l'élimination. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et des conditions de réaction.
Composés similaires :
1-Bromobutane : Structure similaire, mais sans cycle cyclobutane.
1-Bromo-2-méthylpropane : Contient un groupe bromométhyle, mais avec un squelette carboné différent.
Bromure de benzyle : Contient un groupe bromométhyle attaché à un cycle benzénique.
Unicité : Le 1-(bromométhyl)-1-éthylcyclobutane est unique en raison de son cycle cyclobutane, qui confère des propriétés chimiques et une réactivité distinctes par rapport aux composés bromés linéaires ou aromatiques. La présence à la fois d'un groupe bromométhyle et d'un groupe éthyle sur le cycle cyclobutane offre une polyvalence supplémentaire en synthèse chimique et en applications.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-ethylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-ethylcyclobutane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Bromobutane: Similar in structure but lacks the cyclobutane ring.
1-Bromo-2-methylpropane: Contains a bromomethyl group but with a different carbon skeleton.
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring.
Uniqueness: 1-(Bromomethyl)-1-ethylcyclobutane is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to linear or aromatic brominated compounds. The presence of both a bromomethyl and an ethyl group on the cyclobutane ring provides additional versatility in chemical synthesis and applications.
Propriétés
Formule moléculaire |
C7H13Br |
|---|---|
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-ethylcyclobutane |
InChI |
InChI=1S/C7H13Br/c1-2-7(6-8)4-3-5-7/h2-6H2,1H3 |
Clé InChI |
DRMKRUZYXMRQRA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


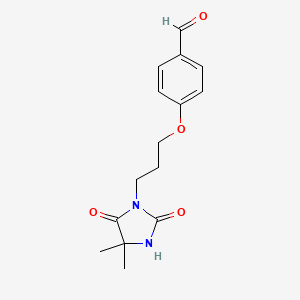
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
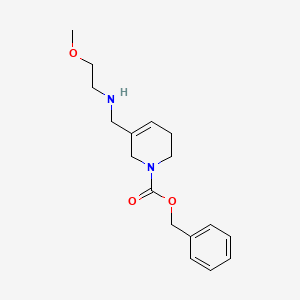

amine](/img/structure/B12314497.png)
